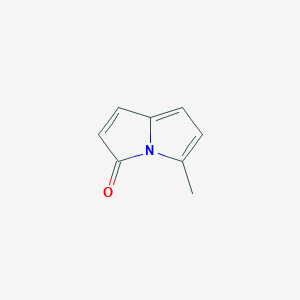

5-Methyl-3H-pyrrolizin-3-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

FM381 是一种有效的 Janus 激酶 3 (JAK3) 共价可逆抑制剂。 它靶向 JAK3 中 909 位的独特半胱氨酸残基,对其他 Janus 激酶(如 JAK1、JAK2 和 TYK2)表现出高度选择性 。 该化合物主要用于科学研究,以研究 JAK-STAT 信号通路,该通路对于各种细胞过程至关重要,包括免疫反应和细胞生长 .

准备方法

合成路线和反应条件: FM381 的合成涉及多个步骤,从市售起始原料开始。 关键步骤包括通过环化反应形成核心结构,然后进行官能团修饰以引入所需的取代基 。 最终产品通过色谱技术纯化以达到高纯度。

工业生产方法: 虽然 FM381 的具体工业生产方法没有广泛记载,但一般方法涉及放大实验室合成程序。 这包括优化反应条件,如温度、溶剂和催化剂,以确保在更大规模上获得高产率和高纯度 .

化学反应分析

Nucleophilic Additions

The enone system in 5-methyl-3H-pyrrolizin-3-one facilitates 1,4-addition reactions due to conjugation between the carbonyl and alkene groups. Nucleophiles such as amines, thiols, and organometallic reagents attack the β-carbon, forming substituted derivatives.

Example :

-

Reaction with hydrazine derivatives yields pyrazole-fused analogs, which exhibit enhanced biological activity .

-

Grignard reagents (e.g., RMgX) add to the β-position, forming tertiary alcohols after acidic workup .

Cycloaddition Reactions

The compound participates in [4+2] Diels-Alder reactions and 1,3-dipolar cycloadditions , leveraging its electron-deficient alkene moiety.

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Diels-Alder with dienes | Thermal, 80–120°C | Bicyclic adducts | 60–75% | |

| 1,3-Dipolar (azomethine ylide) | Cu(OTf)₂ catalysis, DCM, RT | Pyrrolidine-fused heterocycles | 82% |

Iron-catalyzed intramolecular acyl nitrene/alkyne cyclizations have also been reported to form polycyclic frameworks .

Oxidation

-

Epoxidation : Treatment with m-CPBA forms an epoxide at the α,β-unsaturated site.

-

Carbonyl oxidation : Strong oxidants (e.g., KMnO₄) cleave the enone system to dicarboxylic acids.

Reduction

-

Catalytic hydrogenation : Pd/C or PtO₂ in H₂ reduces the alkene to a saturated pyrrolizidine derivative .

-

NaBH₄/MeOH : Selective reduction of the carbonyl group to a secondary alcohol .

Knoevenagel Condensation

Under basic conditions (e.g., KH/THF), this compound undergoes condensation with arylacetic acids to form 2-aryl-substituted derivatives. This method achieves 85% yield for 5,7-dimethyl-2-phenyl-3H-pyrrolizin-3-one .

Mechanism :

-

N-Acylation of the pyrrole nitrogen.

-

Base-induced deprotonation and intramolecular cyclization.

Functionalization at the Methyl Group

The methyl group at position 5 can be functionalized via radical bromination (NBS, AIBN) or Friedel-Crafts alkylation to introduce substituents such as sulfonyl or acetyl groups.

Biological Activity Correlations

Derivatives synthesized through these reactions show:

-

Anticancer activity : Inhibition of angiogenesis via VEGF receptor modulation .

-

Antimicrobial properties : Disruption of bacterial cell wall synthesis.

Key Data Table: Synthetic Routes and Yields

科学研究应用

Chemical Properties and Structure

5-Methyl-3H-pyrrolizin-3-one features a unique structure characterized by a pyrrolizine ring, which contributes to its biological activity. Its molecular formula is C7H8N2O, and it includes a methyl group at the second position and a carbonyl group at the third position. These structural features are crucial for its interaction with biological targets.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that certain analogs can inhibit angiogenesis, which is vital in cancer progression. These compounds interfere with receptor tyrosine kinases, impacting tumor growth and metastasis .

Case Study:

A study published in the Journal of Medicinal Chemistry identified several derivatives that demonstrated promising activity against various cancer cell lines, suggesting their potential as lead compounds in anticancer drug development .

Antimicrobial Properties

This compound has also been investigated for its antibacterial properties. Research has highlighted its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria .

Case Study:

In a recent study, a derivative of this compound was found to have minimum inhibitory concentrations (MICs) as low as 2 µg/mL against MRSA, indicating strong antibacterial activity . This positions it as a potential scaffold for further antibiotic development.

Synthetic Applications

The compound serves as an essential building block in organic synthesis, allowing chemists to create more complex molecules. Its synthetic pathways include cyclization and ring annulation reactions, which are critical for developing novel compounds with enhanced biological activities .

Pharmacological Mechanisms

The pharmacological mechanisms of this compound involve its interaction with specific molecular targets. For example, it may inhibit enzyme activities or disrupt cellular processes essential for pathogen survival or cancer cell proliferation .

作用机制

FM381 通过与 JAK3 中 909 位的半胱氨酸残基共价结合来发挥作用。 这种结合抑制了 JAK3 的激酶活性,阻止了 JAK-STAT 通路中下游信号分子的磷酸化 。 这种抑制破坏了信号级联反应,导致细胞反应发生改变 .

相似化合物的比较

类似化合物:

- 托法替尼:一种 JAK1 和 JAK3 抑制剂,与 FM381 相比选择性较低 .

- 鲁索利替尼:一种 JAK1 和 JAK2 抑制剂,用于治疗骨髓纤维化 .

- 巴瑞替尼:一种 JAK1 和 JAK2 抑制剂,用于治疗类风湿性关节炎 .

FM381 的独特性: FM381 的独特性在于它对 JAK3 的高度选择性,优于其他 Janus 激酶。 这种选择性归因于它的共价结合机制,该机制靶向 JAK3 中 909 位的独特半胱氨酸残基 。 这使得 FM381 成为研究 JAK3 特定功能和开发靶向疗法的宝贵工具 .

属性

CAS 编号 |

195613-96-8 |

|---|---|

分子式 |

C8H7NO |

分子量 |

133.15 g/mol |

IUPAC 名称 |

5-methylpyrrolizin-3-one |

InChI |

InChI=1S/C8H7NO/c1-6-2-3-7-4-5-8(10)9(6)7/h2-5H,1H3 |

InChI 键 |

CHUQWNQKTNSSPC-UHFFFAOYSA-N |

SMILES |

CC1=CC=C2N1C(=O)C=C2 |

规范 SMILES |

CC1=CC=C2N1C(=O)C=C2 |

同义词 |

3H-Pyrrolizin-3-one,5-methyl-(9CI) |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。